ethyl 1-[5-[(3-acetylphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-[5-[(3-acetylphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[5-[(3-acetylphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Acetylphenoxy Group: The acetylphenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an acetyl halide in the presence of a base.
Coupling with Piperidine-3-carboxylate: The final step involves the coupling of the pyrazole derivative with piperidine-3-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[5-[(3-acetylphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenol derivatives with acetyl halides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 1-[5-[(3-acetylphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-[5-[(3-acetylphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 1-[5-[(3-acetylphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate can be compared with other pyrazole derivatives:
Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but different substituents, leading to variations in biological activity.
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate: Another pyrazole derivative with different functional groups, affecting its reactivity and applications.
Methyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate: Similar core structure but different positions of substituents, influencing its chemical properties.
Properties
IUPAC Name |
ethyl 1-[5-[(3-acetylphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-28-21(27)16-7-5-9-24(12-16)20(26)19-11-17(22-23-19)13-29-18-8-4-6-15(10-18)14(2)25/h4,6,8,10-11,16H,3,5,7,9,12-13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWKYSNYTLNGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NNC(=C2)COC3=CC=CC(=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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